Nebivolol was first synthesized in the late 20th century and has since been classified as a third-generation beta-blocker. Its classification is based on its selective action on beta-1 adrenergic receptors and its additional vasodilatory effects. The hydrochloride form enhances its solubility and stability for pharmaceutical applications.
The synthesis of rel-(S,R,S,S)-Nebivolol Hydrochloride involves several steps, typically starting from 6-fluorochroman-2-carboxylic acid. The synthesis can be achieved through various methods, including:
The synthetic routes are optimized for industrial scalability, focusing on minimizing steps and maximizing yields while ensuring the purity of the final product .
The molecular formula of rel-(S,R,S,S)-Nebivolol Hydrochloride is C20H25ClFNO4. Its structure includes a chroman ring with a hydroxyl group and an amino alcohol side chain. The stereochemistry is crucial, as the specific arrangement of atoms influences its pharmacological activity.
Key structural features include:
The chemical reactivity of rel-(S,R,S,S)-Nebivolol Hydrochloride includes:
These reactions are crucial for synthesizing the compound efficiently while maintaining the desired stereochemistry .
rel-(S,R,S,S)-Nebivolol Hydrochloride acts primarily as a selective beta-1 adrenergic antagonist. Its mechanism involves:
This dual action makes it effective in managing hypertension while providing additional cardiovascular benefits .
These properties are essential for understanding its formulation and storage requirements in clinical settings .
rel-(S,R,S,S)-Nebivolol Hydrochloride is utilized primarily in:
Additionally, ongoing research explores novel derivatives of Nebivolol for enhanced therapeutic effects against various diseases .
rel-(S,R,S,S)-Nebivolol Hydrochloride is a stereochemically defined intermediate in the synthesis of the β1-adrenergic receptor antagonist nebivolol. Its molecular structure features a chlorinated benzopyran scaffold with two fluorinated aromatic rings and an ethanolamine linker. The hydrochloride salt form enhances stability and crystallinity, critical for pharmaceutical processing. Key structural identifiers include:
Characterization techniques include nuclear magnetic resonance (NMR) spectroscopy, which confirms proton environments, and mass spectrometry, verifying the molecular ion peak at m/z 402.2 (free base) and 438.8 (hydrochloride) [5] [7]. The SMILES notation (O[C@@H](CNC[C@H](O)[C@@H]1CCc2cc(F)ccc2O1)[C@H]3CCc4cc(F)ccc4O3.Cl
) and InChI key (JWEXHQAEWHKGCW-BIISKSHESA-N
) provide unambiguous machine-readable representations of its stereochemistry [3] [7].
The compound has the molecular formula C22H26ClF2NO4 and a molecular weight of 441.90 g/mol [1] . It contains four chiral centers, theoretically permitting 16 stereoisomers. Nebivolol’s pharmacological activity resides primarily in the (S,R,R,R) enantiomer, while rel-(S,R,S,S) serves as a synthetic precursor or reference standard [3] [5].
Table 1: Molecular Descriptors of rel-(S,R,S,S)-Nebivolol Hydrochloride
Property | Value |
---|---|
Molecular Formula | C22H26ClF2NO4 |
Molecular Weight | 441.90 g/mol |
Chiral Centers | 4 |
Stereochemical Designation | rel-(S,R,S,S) |
CAS Number | 1338823-20-3 |
Nebivolol’s biological activity is highly stereoselective. The (S,R,R,R)-enantiomer exhibits potent β1-blockade and nitric oxide-mediated vasodilation, while the (R,S,S,S) enantiomer contributes minimally to β-blockade [5] [8]. The rel-(S,R,S,S) diastereomer, however, is pharmacologically distinct:
Table 2: Key Stereoisomers of Nebivolol Hydrochloride
Stereoisomer | Configuration | Role | Source/Use |
---|---|---|---|
Active Pharmaceutical Ingredient | (S,R,R,R) | β1-blockade/vasodilation | Therapeutic formulations |
rel-(S,R,S,S) | (S,R,S,S) | Synthetic intermediate | Analytical method validation, QC [2] |
USP Reference Standard | Isomer mixture | Impurity profiling | Chromatographic reference [5] |
rel-(S,R,S,S)-Nebivolol Hydrochloride displays polymorphism, with crystallization outcomes dependent on solvent polarity and temperature:
Table 3: Crystallization Conditions and Polymorphs
Solvent System | Polymorph Form | Morphology | Thermal Behavior |
---|---|---|---|
Methanol/Water | Form I (stable) | Plate-like | MP 192–195°C; sharp endotherm |
Isopropanol | Form II (metastable) | Needle-like | MP 178–182°C; recrystallization exotherm |
Ethyl Acetate | Form I | Prismatic | Consistent with Form I |
These polymorphic differences influence bulk properties like flowability and dissolution, critical for handling during API synthesis [4] [9].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: